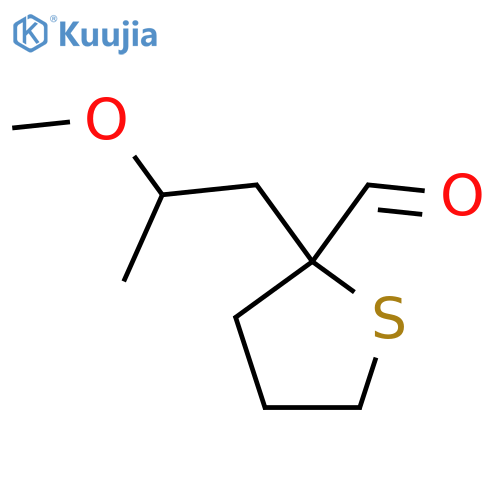Cas no 1995169-74-8 (2-(2-methoxypropyl)thiolane-2-carbaldehyde)

1995169-74-8 structure
商品名:2-(2-methoxypropyl)thiolane-2-carbaldehyde
2-(2-methoxypropyl)thiolane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-methoxypropyl)thiolane-2-carbaldehyde
- EN300-1621544
- 1995169-74-8
-
- インチ: 1S/C9H16O2S/c1-8(11-2)6-9(7-10)4-3-5-12-9/h7-8H,3-6H2,1-2H3
- InChIKey: VEUSETISKSDKAD-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1(C=O)CC(C)OC
計算された属性
- せいみつぶんしりょう: 188.08710092g/mol
- どういたいしつりょう: 188.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(2-methoxypropyl)thiolane-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621544-1.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-5.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-0.25g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 0.25g |
$1564.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-10.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-2.5g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 2.5g |
$3332.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-500mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 500mg |
$1563.0 | 2023-09-22 | ||
| Enamine | EN300-1621544-100mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 100mg |
$1433.0 | 2023-09-22 | ||
| Enamine | EN300-1621544-1000mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 1000mg |
$1629.0 | 2023-09-22 | ||
| Enamine | EN300-1621544-0.1g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 0.1g |
$1496.0 | 2023-06-04 | ||
| Enamine | EN300-1621544-5000mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 5000mg |
$4722.0 | 2023-09-22 |
2-(2-methoxypropyl)thiolane-2-carbaldehyde 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
1995169-74-8 (2-(2-methoxypropyl)thiolane-2-carbaldehyde) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
